2-(Butyldimethylazaniumyl)acetate

Vue d'ensemble

Description

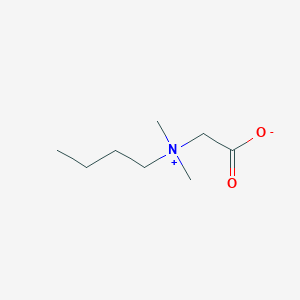

2-(Butyldimethylazaniumyl)acetate is a chemical compound with the molecular formula C8H17NO2 and a molecular weight of 159.23 g/mol . It is also known by its IUPAC name, 2-(butyldimethylammonio)acetate . This compound is typically found in an oily physical form and is used in various scientific research applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butyldimethylazaniumyl)acetate can be achieved through several methods. One common approach involves the reaction of butylamine with dimethyl sulfate to form butyldimethylamine. This intermediate is then reacted with chloroacetic acid to yield this compound . The reaction conditions typically involve the use of an organic solvent such as dichloromethane and a base like sodium hydroxide to neutralize the reaction mixture .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Butyldimethylazaniumyl)acetate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the acetate group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium iodide in acetone for halide substitution.

Major Products Formed

Oxidation: Butyldimethylamine oxide.

Reduction: Butyldimethylamine.

Substitution: 2-(Butyldimethylammonio)halide.

Applications De Recherche Scientifique

2-(Butyldimethylazaniumyl)acetate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-(Butyldimethylazaniumyl)acetate involves its interaction with specific molecular targets in biological systems. It acts as an agonist at certain neurotransmitter receptors, mimicking the action of natural neurotransmitters. This interaction leads to the activation of signaling pathways that can influence various physiological processes . The compound’s effects are mediated through its binding to nicotinic acetylcholine receptors, leading to depolarization and subsequent cellular responses .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(Butyldimethylammonio)propionate

- 2-(Butyldimethylammonio)butyrate

- 2-(Butyldimethylammonio)valerate

Uniqueness

2-(Butyldimethylazaniumyl)acetate is unique due to its specific structural features that confer distinct chemical and biological properties. Compared to similar compounds, it has a unique balance of hydrophobic and hydrophilic regions, making it particularly effective in certain biological applications . Its ability to undergo a variety of chemical reactions also makes it a versatile reagent in synthetic chemistry .

Activité Biologique

Overview of 2-(Butyldimethylazaniumyl)acetate

This compound, commonly referred to as a quaternary ammonium compound, is part of a larger class of compounds known for their surfactant and antimicrobial properties. Quaternary ammonium compounds (QACs) are widely used in various applications, including disinfectants, fabric softeners, and as preservatives in cosmetics and pharmaceuticals.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : this compound

- CAS Number : 1128-23-0

Antimicrobial Properties

Quaternary ammonium compounds like this compound exhibit significant antimicrobial activity against a range of pathogens. Research has shown that these compounds can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism typically involves:

- Disruption of Cell Membranes : QACs interact with the phospholipid bilayer of bacterial membranes, altering permeability and leading to leakage of cellular contents.

- Inhibition of Enzymatic Activity : They can also interfere with metabolic pathways by inhibiting key enzymes involved in energy production.

Cytotoxicity

While QACs are effective antimicrobial agents, they can exhibit cytotoxic effects on mammalian cells. Studies have indicated that:

- Concentration-Dependent Effects : At higher concentrations, these compounds may induce apoptosis or necrosis in human cells.

- Tissue Irritation : Prolonged exposure can lead to irritation of skin and mucous membranes.

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial counts at concentrations above 0.5% within 30 minutes of exposure.

-

Cytotoxicity Assessment :

- Another study assessed the cytotoxic effects on human fibroblast cells. It was found that concentrations above 1% led to a marked decrease in cell viability after 24 hours, highlighting the need for careful dosage considerations in applications involving human contact.

Comparative Analysis of Biological Activity

| Property | This compound | Other QACs (e.g., Benzalkonium Chloride) |

|---|---|---|

| Antimicrobial Activity | High | High |

| Cytotoxicity | Moderate at high concentrations | Variable; some are more cytotoxic |

| Application Areas | Disinfectants, cosmetics | Disinfectants, preservatives |

Propriétés

IUPAC Name |

2-[butyl(dimethyl)azaniumyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-4-5-6-9(2,3)7-8(10)11/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWVNYYTZIQWSRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](C)(C)CC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.